METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE
Description
METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a benzamide-substituted benzamido moiety at the 3-position of the benzoate ring. Its structure combines a methyl ester group (providing lipophilicity) and dual benzamide functionalities, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-[(3-benzamidobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-22(27)17-10-6-12-19(14-17)24-21(26)16-9-5-11-18(13-16)23-20(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFZHIPFXPEGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with benzamide in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-benzamidobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoate and sulfonated benzoate derivatives.
Scientific Research Applications
Methyl 3-(3-benzamidobenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-benzamidobenzamido)benzoate involves its interaction with specific molecular targets. The compound can
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE, a comparative analysis with structurally and functionally related compounds is provided below.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings from Comparative Analysis
Structural Complexity and Functional Groups: Unlike simpler alkyl benzoates (e.g., methyl or ethyl benzoate), this compound contains dual benzamide groups, which may enhance its rigidity and capacity for π-π interactions.
Physicochemical Behavior: Methyl benzoate derivatives generally exhibit low water solubility, as seen in methyl benzoate (logP ~1.3) and its substituted analogs. However, the addition of polar groups (e.g., boron in Methyl 3-(3-boronobenzamido)propionate) can modulate solubility and reactivity . Thermal stability of the target compound is expected to exceed that of alkyl benzoates due to aromatic stacking and reduced ester hydrolysis susceptibility compared to propionate esters .
Applications and Reactivity: Simple methyl benzoates are widely used in cosmetics for their solvent properties, but substituted analogs like the target compound are more likely to serve as intermediates in drug synthesis or ligands in catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
